Cytotoxic Potency vs. Lead Analog Saframycin A in L1210 Leukemia Cells
Saframycin F is approximately 105-fold less potent than the lead compound, saframycin A, against L1210 mouse leukemia cells. While saframycin A exhibits potent cytotoxicity with an ID50 of 0.0056 µM, saframycin F shows significantly reduced activity with an ID50 of 0.59 µM in the same assay system [1]. This large quantitative difference highlights its role as a less potent, minor analog rather than a primary cytotoxic agent.
| Evidence Dimension | Cytotoxicity (ID50) |
|---|---|
| Target Compound Data | 0.59 µM |
| Comparator Or Baseline | Saframycin A: 0.0056 µM |
| Quantified Difference | 105-fold lower potency |
| Conditions | L1210 mouse leukemia cell line |
Why This Matters
This quantifies the expected potency difference for researchers and ensures the correct analog is selected for assays requiring a specific cytotoxic window.
- [1] Kishi, K., et al. (1984). Structure-activity relationships of saframycins. *The Journal of Antibiotics*, 37(8), 847-852. View Source
